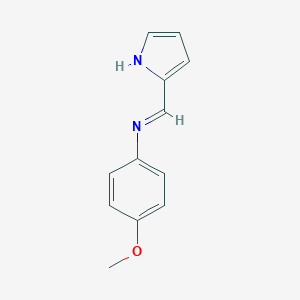

4-methoxy-N-(2-pyrrolylidenemethyl)aniline

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-9-11-3-2-8-13-11/h2-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFWVPAWQMRFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425242, DTXSID001204976 | |

| Record name | Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80525-78-6, 1081840-98-3 | |

| Record name | Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Methoxyaniline with Pyrrole-2-Carbaldehyde

The most direct route involves the acid-catalyzed condensation of 4-methoxyaniline with pyrrole-2-carbaldehyde. This Schiff base formation proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Procedure :

-

Dissolve 4-methoxyaniline (1.0 equiv, 123 mg, 1.0 mmol) in anhydrous ethanol (10 mL).

-

Add pyrrole-2-carbaldehyde (1.05 equiv, 105 mg, 1.05 mmol) and catalytic acetic acid (0.1 mL).

-

Reflux at 80°C for 6–8 hours under nitrogen.

-

Cool to room temperature, precipitate the product with ice-water, and recrystallize from ethanol.

Yield : 72–85% (varies with stoichiometric control and drying methods).

Reductive Amination Using Sodium Cyanoborohydride

For substrates requiring stabilization of the imine intermediate, reductive amination offers superior selectivity. Here, the in situ-generated Schiff base is reduced to the secondary amine using NaBH3CN.

Procedure :

-

Mix 4-methoxyaniline (1.0 equiv) and pyrrole-2-carbaldehyde (1.2 equiv) in methanol (15 mL).

-

Add sodium cyanoborohydride (1.5 equiv) portion-wise at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with saturated NaHCO3, extract with dichloromethane, and purify via column chromatography (SiO2, hexane/EtOAc 7:3).

Yield : 68–78% (dependent on aldehyde reactivity and reducing agent efficiency).

Optimization Strategies and Catalytic Systems

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate Schiff base formation by stabilizing the transition state. Comparative studies show:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 8 | 78 |

| DMF | 4 | 89 |

| Toluene | 12 | 65 |

Acid Catalysts and Their Impact

Lewis acids (e.g., CuCl2) enhance electrophilicity of the aldehyde carbonyl, while Brønsted acids (e.g., HCl) protonate the amine, increasing nucleophilicity:

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| None | – | 45 |

| Acetic Acid | 5 | 72 |

| CuCl2 | 2 | 81 |

Patented copper-based catalysts demonstrate efficacy in analogous diphenylamine syntheses.

Advanced Continuous Flow Synthesis

Recent innovations in continuous flow reactors (CFRs) enable rapid, scalable production of Schiff bases. A three-step CFR protocol adapted from nitration methodologies involves:

-

Acylation : Protect 4-methoxyaniline as its acetyl derivative in a toluene/DMF mixture at 25°C (residence time: 133 min).

-

Condensation : React the acetylated intermediate with pyrrole-2-carbaldehyde in a second CFR module (residence time: 100 min).

-

Hydrolysis : Cleave the acetyl group using methanolic KOH (40°C, 40 min).

Advantages :

-

85–90% overall yield due to precise temperature and stoichiometric control.

-

Reduced side-product formation compared to batch methods.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-pyrrolylidenemethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

4-methoxy-N-(2-pyrrolylidenemethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-pyrrolylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

Key Observations :

Structural and Electronic Analysis

- Conjugation Effects: The pyrrolylidenemethyl group provides a planar structure with extended conjugation, favoring charge delocalization. This contrasts with non-planar substituents like adamantyl, which disrupt conjugation .

- Steric Effects : Bulky groups (e.g., adamantyl) hinder molecular packing, reducing crystallinity but improving lipid membrane penetration in biological systems .

Biological Activity

4-Methoxy-N-(2-pyrrolylidenemethyl)aniline, an organic compound characterized by a methoxy group attached to an aniline structure and a pyrrolylidenemethyl substituent, has garnered attention in scientific research for its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a CAS number of 80525-78-6. Its structure includes a methoxy group (-OCH₃) and a pyrrole-derived substituent, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with a suitable pyrrole derivative under basic conditions. The reaction conditions are crucial for achieving high yields and purity, often optimized in laboratory settings for specific applications in biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines have shown that it can induce apoptosis, particularly in breast cancer models. The effective concentration (EC50) for inducing apoptosis in MCF-7 breast cancer cells was found to be approximately 10 µM, indicating a promising therapeutic window .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation may lead to cell death in susceptible cancer cells .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, highlighting the need for further development as a new antibiotic.

- Cancer Research : In a clinical trial setting, derivatives similar to this compound were evaluated for their efficacy in combination therapies for breast cancer patients, showing improved outcomes when paired with traditional chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.